molecular formula C27H30N4O2 B11610211 2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B11610211
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: SXEVFMVPVOXNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

化学标识与命名规则

目标化合物的系统命名基于国际纯化学与应用化学联合会(IUPAC)规则,完整反映了其分子结构特征。母核为吡啶并[1,2-a]苯并咪唑,其中苯并咪唑环与吡啶环通过共享两个碳原子形成稠环体系。取代基的定位如下:

  • 2-位 :丁基(C~4~H~9~)
  • 3-位 :甲基(CH~3~)
  • 1-位 :{[2-(3,4-二甲氧基苯基)乙基]氨基}(C~10~H~14~N~1~O~2~)
  • 4-位 :氰基(CN)

其分子式为C~27~H~30~N~4~O~2~,分子量为442.56 g/mol。该结构融合了疏水性丁基链、电子供体甲氧基团及氢键供体氨基,这些特征共同影响了化合物的理化性质和生物活性(表1)。

表1. 目标化合物的关键物化参数

属性 数值/描述
分子式 C~27~H~30~N~4~O~2~
分子量 442.56 g/mol
疏水基团 丁基、苯环
氢键供体/受体 2/6
拓扑极性表面积 82.3 Ų

吡啶并[1,2-a]苯并咪唑骨架的药用历史沿革

吡啶并[1,2-a]苯并咪唑骨架的药用价值最早可追溯至20世纪30年代,但其系统研究直至近二十年才取得突破性进展。2016年,研究者发现该骨架对疟原虫红内期、肝期及配子体阶段均具有显著抑制作用,其中部分衍生物的半数抑制浓度(IC~50~)低于10 nM。在抗结核领域,含氰基取代的类似物对结核分枝杆菌的最小抑制浓度(MIC)可达0.5 µg/mL,其作用机制与抑制血红素结晶化过程相关

骨架的刚性稠环结构不仅增强了与靶标蛋白的π-π堆积作用,还通过氮原子的配位能力与金属酶活性中心结合。例如,在铜/铁共催化体系中,吡啶环可作为导向基团促进分子内C-H胺化反应,从而构建复杂取代模式

取代模式对氮杂环系统的影响机制

目标化合物的取代模式体现了经典的药物设计策略:

  • 2-丁基 :延长烷基链可增加疏水性,提高细胞膜渗透性。对比乙基类似物(C~25~H~26~N~4~O~2~),丁基取代使logP值从3.2增至4.1,体外代谢稳定性提升2.3倍
  • 3-甲基 :空间位阻效应可调节分子构象,防止酶催化位点的氧化代谢。X射线晶体学显示,甲基使苯并咪唑环平面夹角减小9°,增强了与Pfs16蛋白的结合强度
  • 1-位氨基取代基 :3,4-二甲氧基苯乙基通过氢键网络与靶标结合,其中甲氧基的供电子效应使苯环电子云密度增加,与Tyr128残基形成电荷转移复合物
  • 4-氰基 :强吸电子基团通过诱导效应降低环系统的LUMO能级,促进与血红蛋白的轴向配位,这在抗疟机制中起关键作用。

Eigenschaften

Molekularformel

C27H30N4O2

Molekulargewicht

442.6 g/mol

IUPAC-Name

2-butyl-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H30N4O2/c1-5-6-9-20-18(2)21(17-28)27-30-22-10-7-8-11-23(22)31(27)26(20)29-15-14-19-12-13-24(32-3)25(16-19)33-4/h7-8,10-13,16,29H,5-6,9,14-15H2,1-4H3

InChI-Schlüssel

SXEVFMVPVOXNKA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Butyl-1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Butyl-1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitril beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrido[1,2-a]benzimidazole Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Reference
Target Compound 2-butyl, 3-methyl, 1-[2-(3,4-dimethoxyphenyl)ethyl]amino 442.56 Not reported Nitrile (2205, inferred)
1-[2-(Dimethylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13a) 1-[2-(dimethylamino)ethyl]amino, 3-methyl 361.48 >258 Nitrile (2205), NH (3382)
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-benzyl, 1-(4-fluoroanilino), 3-methyl 385.43 Not reported Nitrile (inferred), C-F (unreported)
1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-chloro, 2-(2-chloroethyl), 3-methyl 304.17 Not reported Nitrile (inferred), C-Cl (unreported)
1-{[3-(dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1-[3-(dimethylamino)propyl]amino, 2-allyl, 3-methyl 361.48 Not reported Nitrile (inferred), allyl (unreported)

Key Differences and Implications

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced binding to receptors in cardiovascular and anticancer agents (e.g., verapamil analogs) . In contrast, the dimethylaminoethyl group in compound 13a may improve solubility but reduce target specificity .

Physicochemical Properties :

  • Molecular Weight : The target compound (442.56 g/mol) is bulkier than analogs like the chloro-derivative (304.17 g/mol), which may limit its blood-brain barrier permeability .
  • Melting Point : Compound 13a exhibits a high melting point (>258°C), suggesting strong crystalline packing due to hydrogen bonding (NH group at 3382 cm⁻¹) .

Safety Profiles :

  • The target compound is labeled for research use with 95% purity, while chloro-derivatives () may pose higher toxicity risks due to reactive C-Cl bonds .

Functional Group Analysis

  • Nitrile Group : Present in all analogs, the -C≡N group (IR ~2205 cm⁻¹) likely stabilizes the structure via dipole interactions and may participate in hydrogen bonding .
  • Amino and Alkyl Chains: The [2-(3,4-dimethoxyphenyl)ethyl]amino group in the target compound provides both lipophilicity (from methoxy groups) and hydrogen-bonding capacity, contrasting with the simpler dimethylamino groups in 13a .

Biologische Aktivität

2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Pyrido[1,2-a]benzimidazole core : Known for various biological activities.
  • Dimethoxyphenyl group : Potentially enhances interaction with biological targets.
  • Butyl and ethyl amino substituents : May influence pharmacokinetics and bioavailability.

Antitumor Activity

Research indicates that compounds containing the pyrido[1,2-a]benzimidazole moiety exhibit significant antitumor activity. In a study evaluating similar compounds, it was found that derivatives showed promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. The results demonstrated that these compounds could inhibit cell proliferation effectively in both 2D and 3D culture systems .

Table 1: Antitumor Activity of Pyrido[1,2-a]benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Assay Type
Compound AA54910MTS
Compound BHCC82715BrdU
Compound CNCI-H35812MTS

Antimicrobial Activity

In addition to antitumor properties, studies have shown that certain benzimidazole derivatives possess antimicrobial activity. The presence of specific substituents can enhance their effectiveness against bacterial strains. The mechanism of action often involves binding to DNA or inhibiting essential enzymes within microbial cells .

The biological activity of 2-butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is thought to involve several mechanisms:

  • DNA Binding : Many benzimidazole derivatives interact with DNA by intercalating or binding in the minor groove, which can disrupt replication and transcription processes.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : A recent study reported the efficacy of pyrido[1,2-a]benzimidazole derivatives in inhibiting tumor growth in xenograft models of lung cancer. The compounds exhibited a dose-dependent reduction in tumor size compared to control groups .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like 2-aminobenzimidazole derivatives and substituted aldehydes. For example, MCRs involving nitromethylene intermediates and malononitrile under reflux conditions (THF, Et₃N) yield structurally similar pyrido[1,2-a]benzimidazoles with high regioselectivity .
  • Validation : Purity is confirmed via HPLC (≥95%), while structural characterization employs NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (TOF-MS). X-ray crystallography resolves ambiguous stereochemistry .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

  • Methodology : The 3,4-dimethoxyphenyl and butyl substituents enhance lipophilicity, necessitating DMSO or ethanol as solvents. Stability is assessed via accelerated degradation studies (40°C, 75% RH for 28 days) with LC-MS monitoring. The carbonitrile group may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodology : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or target isoform specificity. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate via orthogonal assays (SPR vs. fluorescence polarization). Statistical meta-analysis identifies outliers .

Q. How can reaction yields be optimized while minimizing byproducts?

  • Methodology : Use design of experiments (DoE) to screen catalysts (e.g., CeCl₃ for imine formation) and solvents (DMF vs. acetonitrile). AI-driven tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal temperature and stoichiometry. Membrane separation technologies (e.g., nanofiltration) isolate the product from similar byproducts .

Q. What computational approaches predict binding modes to cytochrome P450 enzymes?

  • Methodology : Molecular docking (AutoDock Vina) with CYP3A4 crystal structures (PDB: 5VCC) identifies key interactions (e.g., π-π stacking with the heme group). MD simulations (AMBER) assess binding stability, while QSAR models correlate substituent electronegativity with metabolic half-life .

Methodological Notes

  • Contradiction Management : Conflicting data on metabolic stability (e.g., CYP3A4 inhibition) may arise from species-specific microsomal activity. Cross-validate using human hepatocytes and adjust for interspecies variability .
  • Advanced Purification : Countercurrent chromatography (CCC) separates enantiomers in chiral derivatives, while preparative HPLC with C18 columns achieves >99% purity for crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.